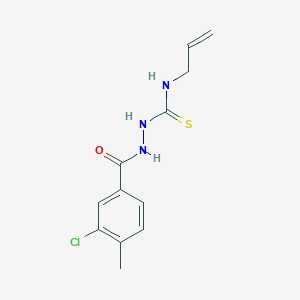![molecular formula C26H22N2S B2986018 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 866131-54-6](/img/structure/B2986018.png)
2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this nature typically belong to the class of organic compounds known as benzothiazepines . These are polycyclic aromatic compounds containing a benzene ring fused to a thiazepine ring. Thiazepine is a seven-membered heterocyclic compound containing one sulfur atom, one nitrogen atom, and five carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate phenyl derivative with a sulfur and nitrogen-containing compound under suitable conditions . The exact method would depend on the specific substituents on the benzene and thiazepine rings .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused ring system, with conjugation between the benzene and thiazepine rings . The presence of the sulfur and nitrogen atoms in the thiazepine ring introduces polarity and potential sites for hydrogen bonding .Chemical Reactions Analysis
Benzothiazepines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur and nitrogen atoms . The exact reactions possible would depend on the specific substituents present .Aplicaciones Científicas De Investigación
Antidepressant Activity
2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine and similar compounds have been studied for their antidepressant activity. For instance, pyrido[1,4]benzodiazepines, a related group, have shown antidepressant effects, indicating potential applications in mental health research and treatment (Netinant, Elrad, & Fayad, 2001).
Synthesis and Chemical Reactions
These compounds are involved in various chemical reactions, leading to the synthesis of novel structures. For example, the synthesis of 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, a 20π antiaromatic system, showcases the chemical versatility of these compounds (Abe, Ishikawa, Hayashi, & Miura, 1990). Additionally, Pummerer rearrangement-cyclization has been employed for the synthesis of pyrrolo[2,1-c][1,4]benzothiazepines, highlighting advanced synthetic techniques (Garofalo, Campiani, Nacci, & Fiorini, 1992).
Pharmacological Properties
Some derivatives of this compound class have been evaluated for their potential as sedative and analgesic drugs, suggesting applications in pain management and anesthesia (Menegatti et al., 2006). Other studies have focused on anticonvulsant properties, contributing to research in epilepsy and seizure disorders (Garg, Chandra, Archana, Jain, & Kumar, 2010).
Central Nervous System Activity
Research into the central nervous system (CNS) activity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives has led to the identification of compounds with potential anxiolytic effects, valuable for anxiety disorder treatments (Wright, Brabander, Greenblatt, Day, & Hardy, 1978).
Calcium Channel Blockers
These compounds have been explored as calcium channel blockers, indicating their potential in cardiovascular research and therapy (Atwal et al., 1987).
DNA Interaction
Pyrrolo[2,1-c][1,4]benzodiazepine dimers have been developed for their DNA-interactive properties, pointing to applications in genetic research and possibly cancer therapy (Kamal, Shankaraiah, Devaiah, & Reddy, 2006).
Diverse Biological Activities
These compounds have been synthesized for a variety of biological activities, including antimicrobial and anti-inflammatory properties, expanding their potential applications in various fields of medicine and pharmacology (Kendre, Landge, & Bhusare, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of benzothiazepines and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and the development of new drugs based on these structures .
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4-(4-pyrrol-1-ylphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2S/c1-19-8-10-21(11-9-19)26-18-24(27-23-6-2-3-7-25(23)29-26)20-12-14-22(15-13-20)28-16-4-5-17-28/h2-17,26H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGMBEYCPJEBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)
![1-ethyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2985938.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)





![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2985951.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)

